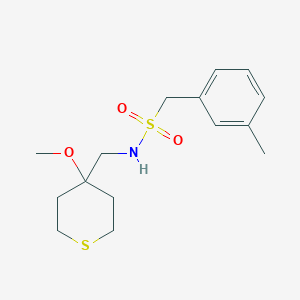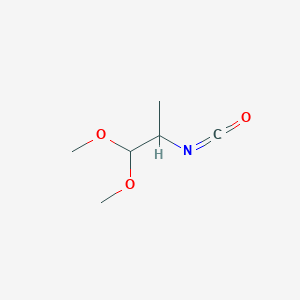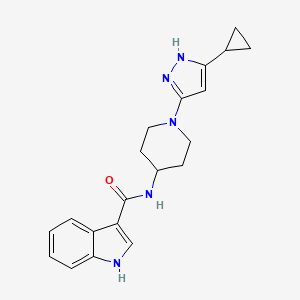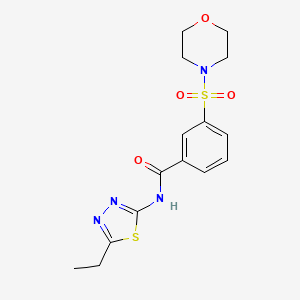
N-(3-methoxyphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis and Heterocyclic Systems
Research by Deady and Devine (2006) delves into the novel synthesis of annulated products from aminonaphthyridinones, showcasing the chemical versatility and potential for creating new heterocyclic systems with potential pharmaceutical applications. Their work highlights the synthesis of new compounds through reactions like the Hofmann rearrangement, attempting to explore new chemical spaces for potential biological activities (Deady & Devine, 2006).
Antibacterial Agents
Egawa et al. (1984) synthesized and evaluated a series of pyridonecarboxylic acids, including naphthyridine analogues, for their antibacterial activity. These compounds were found to be more active than enoxacin in some cases, highlighting the potential of naphthyridine derivatives as antibacterial agents (Egawa et al., 1984).
Electrochromic and Polymeric Applications
Hsiao and Han (2017) developed redox-active and electrochromic polymers from triarylamine end-capped, naphthalene-cored dicarboxamides, showcasing the potential of naphthyridine derivatives in creating materials with electronic and optical applications. These polymers exhibit reversible electrochemical oxidation and color changes, indicating their potential in smart materials and electronic devices (Hsiao & Han, 2017).
Anticancer Potential
Research by Madaan et al. (2013) focused on a series of 1,8-naphthyridine-3-carboxamide derivatives, exploring their anti-cancer and anti-inflammatory properties. One of the derivatives showed high cytotoxicity against several cancer cell lines and inhibited the secretion of pro-inflammatory cytokines, suggesting the therapeutic potential of naphthyridine derivatives in cancer and inflammation treatment (Madaan et al., 2013).
Anticancer Drug Development
Nishizaki et al. (2014) synthesized the naftopidil analogue 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) as a new anticancer drug. It showed efficacy against a broad spectrum of human cancer cell lines and suppressed tumor growth in mouse models, illustrating the potential of naphthyridine derivatives in developing effective anticancer therapies (Nishizaki et al., 2014).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-4-10-23-19(27)13-26-12-18(20(28)17-9-8-14(2)24-21(17)26)22(29)25-15-6-5-7-16(11-15)30-3/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,27)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQIFRYIDJCUJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)

![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)
![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)





![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)
![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)
![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

